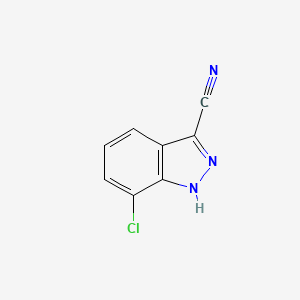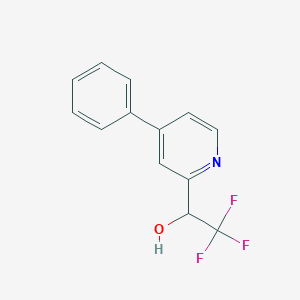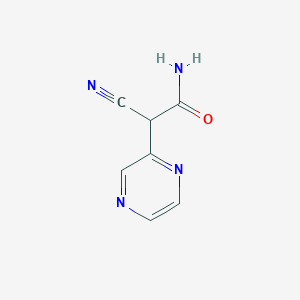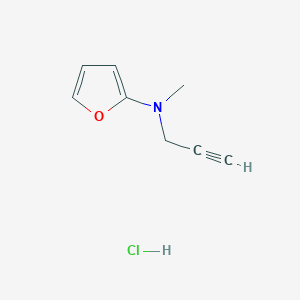![molecular formula C20H45N3 B13093549 N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is an organic compound with the molecular formula C20H45N3. It is a clear liquid that ranges in color from light orange to yellow to green. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with butyl halides under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to facilitate the substitution reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions due to the presence of multiple amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Aplicaciones Científicas De Investigación
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can donate electron pairs, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’‘,N’'-Tetraethyldiethylenetriamine
- N,N,N’‘,N’'-Tetramethyldiethylenetriamine
- N,N,N’‘,N’'-Tetra-n-propyldiethylenetriamine
Uniqueness
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is unique due to its larger butyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it distinct from its smaller alkyl group counterparts, offering different properties and applications .
Propiedades
Fórmula molecular |
C20H45N3 |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3/c1-5-9-13-21-14-18-23(17-12-8-4)20-19-22(15-10-6-2)16-11-7-3/h21H,5-20H2,1-4H3 |
Clave InChI |
OYPYPCMBTYFGKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCN(CCCC)CCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


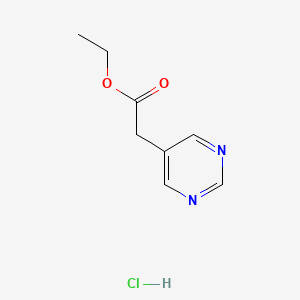
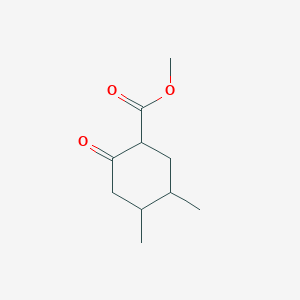
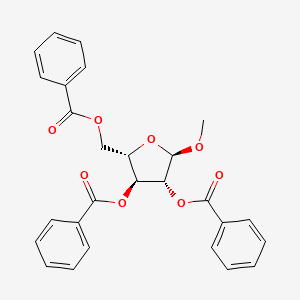
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
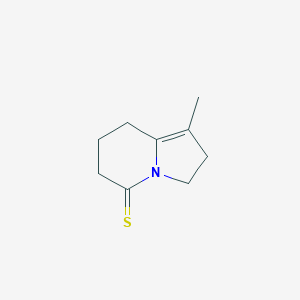
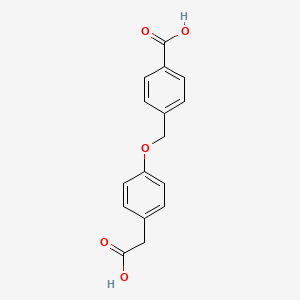



![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
